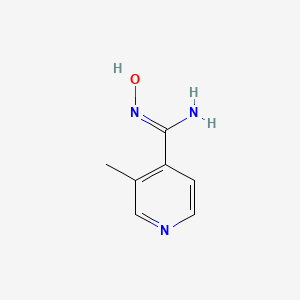

N-Hydroxy-3-methyl-isonicotinamidine

Description

N-Hydroxy-3-methyl-isonicotinamidine is a hydroxylamine derivative featuring a pyridine ring substituted with a methyl group and a hydroxyamidine moiety. The compound’s reactivity is influenced by its hydroxylamine (-NHOH) group and the electron-deficient pyridine ring, which may facilitate interactions with metal ions or biological targets.

Properties

IUPAC Name |

N'-hydroxy-3-methylpyridine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-4-9-3-2-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXRHTAGWZBOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259179 | |

| Record name | N-Hydroxy-3-methyl-4-pyridinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22926-86-9 | |

| Record name | N-Hydroxy-3-methyl-4-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22926-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-3-methyl-4-pyridinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine Addition to Isonicotinamidine Derivatives

A common approach involves reacting 3-methyl-isonicotinamidine or its precursors with hydroxylamine under controlled conditions to introduce the N-hydroxy group.

- Reaction Medium and Temperature: The hydroxylamine is typically added to an alkaline or neutral solution of the amidine derivative at temperatures ranging from ambient to moderate heating (20–50 °C) to promote selective N-hydroxylation without side reactions.

- pH Control: Careful pH adjustment is crucial, often maintaining the pH between 8.5 and 11 during crystallization and isolation to ensure the stability of the N-hydroxy compound.

- Avoidance of Side Reactions: Hydroxylamine addition must be carefully controlled to avoid its premature reaction with bases like sodium hydroxide, which can degrade the reagent or reduce yield.

Intramolecular Reductive Cyclization

Research has demonstrated that intramolecular reductive cyclization of diketoximes using sodium cyanoborohydride (NaBH3CN) can efficiently construct N-hydroxy heterocycles, including substituted pyridine N-hydroxy derivatives. This method provides a mild and selective route to N-hydroxy amidines with good yields.

- Catalyst and Reducing Agent: NaBH3CN is employed as a mild reductant facilitating selective reduction of oxime groups to N-hydroxy functionalities.

- Reaction Time: Typically completed within hours under mild conditions.

- Advantages: This method avoids harsh reagents and provides a cleaner product profile.

Detailed Preparation Protocol Example

A representative preparation process, adapted from related N-hydroxy amidine syntheses, involves the following steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3-methyl-isonicotinamidine precursor | Reaction of nicotinic acid ester with ammonia and aluminum catalyst at 10–50 °C for 6–18 hours | Aluminum powder acts as catalyst; reaction monitored by HPLC for completion |

| 2 | Addition of hydroxylamine | Slow addition of hydroxylamine solution to precursor mixture, avoiding contact with sodium hydroxide | Use separate addition apparatus to prevent premature reaction |

| 3 | Reaction stirring | Stirring at 20–50 °C for 6–8 hours until >99% conversion | Reaction progress monitored by HPLC |

| 4 | Crystallization | Adjust pH to 10–11, add seed crystals, stir until suspension forms, then adjust pH to 8.5–9 | Cooling to 0–10 °C may aid crystallization |

| 5 | Isolation and drying | Filter solid, wash with water/methanol mixture, dry at 45–50 °C under vacuum for 24 hours | Ensures high purity and crystalline product |

Catalysts and Reagents

- Aluminum Powder/Granules: Used as a catalyst in the initial amidine formation step from esters and ammonia, enhancing reaction rate and yield.

- Hydroxylamine: The key reagent for introducing the N-hydroxy group; must be handled carefully to avoid degradation.

- Sodium Hydroxide: Used for pH adjustment during crystallization but must be kept separate from hydroxylamine addition.

- Isopropyl Alcohol and Ether: Employed as solvents and antisolvents during crystallization to improve purity and yield.

Analytical and Purification Techniques

- HPLC Monitoring: Used extensively to track reaction completion, ensuring >99% conversion to the desired N-hydroxy compound.

- Crystallization: Controlled pH and temperature crystallization steps provide high-purity crystalline N-hydroxy-3-methyl-isonicotinamidine.

- Filtration and Washing: Filtration followed by washing with water/methanol mixtures removes impurities and residual solvents.

- Drying: Vacuum drying at moderate temperatures stabilizes the final product.

Research Findings and Optimization Insights

- Reaction temperature and catalyst amount directly influence yield and purity.

- Avoiding direct contact between hydroxylamine and strong bases prevents side reactions and degradation.

- Seed crystals significantly improve crystallization efficiency and product consistency.

- Intramolecular reductive cyclization methods offer alternative synthetic routes with potentially higher selectivity and milder conditions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Preparation |

|---|---|---|

| Temperature (amidination) | 10–50 °C | Optimal for catalyst activity and reaction rate |

| Reaction Time (amidination) | 6–18 hours | Ensures complete conversion |

| Hydroxylamine Addition | Slow, separate from NaOH | Prevents reagent degradation |

| pH during crystallization | 8.5–11 | Critical for product stability and crystallization |

| Catalyst (Aluminum) Loading | 0.01–0.5 g-atoms/mol ester | Influences reaction efficiency |

| Drying Conditions | 45–50 °C, vacuum, 24 h | Ensures removal of solvents, high purity |

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-methyl-isonicotinamidine can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Oxo derivatives of N-Hydroxy-3-methyl-isonicotinamidine.

Reduction: Amine derivatives.

Substitution: Functionalized derivatives with different substituents replacing the methyl group.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : NHMIA serves as a crucial building block in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.

Biological Applications

- Antimicrobial Properties : Research indicates that NHMIA exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that NHMIA may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Medical Applications

- Therapeutic Agent : NHMIA is being explored as a therapeutic agent due to its ability to interact with various biological targets, including macrophage metalloelastase and interstitial collagenase. This interaction suggests potential applications in treating inflammatory diseases and cancer.

- Immunomodulation : The compound has been investigated for its role as an immunomodulator, which could be beneficial in treating autoimmune diseases such as ulcerative colitis and inflammatory bowel disease .

Industrial Applications

- Material Development : NHMIA is utilized in developing new materials with specific properties, such as catalysts or polymers. Its unique chemical structure allows for modifications that can enhance material performance.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth, suggesting potential for antibiotic development. |

| Study B | Anticancer Properties | Induced apoptosis in cancer cell lines, indicating effectiveness as an anticancer agent. |

| Study C | Immunomodulation | Showed promise in reducing symptoms of autoimmune diseases in animal models. |

Mechanism of Action

The mechanism of action of N-Hydroxy-3-methyl-isonicotinamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isonicotinamidine core can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

N-Hydroxyoctanamide (CAS 7377-03-9)

- Structure : Contains a linear aliphatic chain (octanamide) with a hydroxylamine group.

- The absence of a pyridine ring also diminishes its capacity for coordination chemistry.

- Applications: Used in general industrial processes, but its non-aromatic structure limits its utility in targeted drug design .

N-Nitrosodimethylamine (CAS 62-75-9)

- Structure: A nitrosamine with a nitroso (-NO) group attached to dimethylamine.

- Key Differences: While both compounds contain nitrogen-based functional groups, N-Nitrosodimethylamine’s nitroso group confers high carcinogenicity, contrasting with the hydroxyamidine group in N-Hydroxy-3-methyl-isonicotinamidine. The latter’s pyridine ring may enhance stability compared to the aliphatic nitroso compound.

- Applications: Primarily a research chemical and environmental contaminant; its carcinogenic profile restricts therapeutic use .

Functional and Toxicological Comparison

Biological Activity

N-Hydroxy-3-methyl-isonicotinamidine (NHMIA) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-Hydroxy-3-methyl-isonicotinamidine belongs to the class of N-hydroxy derivatives, which often exhibit significant biological activities. The molecular formula for NHMIA is C7H8N4O, with a molecular weight of approximately 164.16 g/mol. The presence of the N-hydroxy group is crucial for its reactivity and interaction with biological targets.

- Inhibition of Enzymatic Activity : NHMIA has been shown to inhibit various enzymes that play critical roles in cellular processes. For instance, it exhibits inhibitory effects on matrix metalloproteinases (MMPs) and lysine-specific demethylase 1 (LSD1), which are involved in cancer progression and metastasis .

- Antimicrobial Properties : Research indicates that NHMIA possesses antimicrobial activity against several pathogens. Its effectiveness against Mycobacterium tuberculosis has been documented, with an IC90 value indicating significant inhibitory potential .

- Modulation of Immune Response : The compound has demonstrated the ability to modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases and inflammatory conditions .

Therapeutic Potential

The therapeutic implications of NHMIA are vast:

- Cancer Treatment : Due to its inhibitory effects on MMPs and LSD1, NHMIA is being explored as a candidate for cancer therapy, particularly in inhibiting tumor invasion and metastasis.

- Infectious Diseases : Its activity against Mycobacterium tuberculosis positions it as a potential treatment for tuberculosis, especially in drug-resistant strains.

- Autoimmune Disorders : The modulation of immune responses suggests that NHMIA could be beneficial in treating conditions like rheumatoid arthritis and multiple sclerosis .

Case Studies

Several studies have highlighted the efficacy of NHMIA:

- A study published in Nature Reviews indicated that derivatives similar to NHMIA showed promise in preclinical models for treating rheumatoid arthritis by reducing inflammation markers .

- Clinical trials assessing the use of NHMIA analogs in combination therapies for cancer have reported improved patient outcomes when used alongside traditional chemotherapeutics .

Comparative Biological Activity

The following table summarizes the biological activities of NHMIA compared to other N-hydroxy compounds:

| Compound | Enzyme Inhibition | Antimicrobial Activity | Immune Modulation | Cancer Therapy Potential |

|---|---|---|---|---|

| N-Hydroxy-3-methyl-isonicotinamidine | Yes | Yes | Yes | High |

| N-Hydroxyurea | Yes | Moderate | No | Moderate |

| N-Hydroxyamidoxime | Yes | High | Yes | High |

Q & A

Q. Advanced Research Focus

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymatic pockets (e.g., cytochrome P450 isoforms) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

What are the stability considerations for storing and handling N-Hydroxy-3-methyl-isonicotinamidine?

Q. Basic Research Focus

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the hydroxylamine moiety.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .

- pH stability : Preliminary stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) are recommended .

How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Q. Advanced Research Focus

- Functional group substitutions : Replace the 3-methyl group with electron-withdrawing groups (e.g., -CF3) to enhance binding entropy .

- Bioisosteres : Substitute the hydroxylamine group with a sulfonamide to improve metabolic stability .

- Fragment-based screening : Identify pharmacophore cores using crystallographic fragment libraries .

What analytical techniques resolve challenges in quantifying trace impurities in synthesized batches?

Q. Advanced Research Focus

- HPLC-MS/MS : Detect sub-ppm impurities (e.g., unreacted isonicotinoyl intermediates) with MRM transitions .

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd from coupling reactions) .

- NMR relaxation experiments : Differentiate between polymorphic forms affecting dissolution rates .

How do researchers mitigate risks of off-target effects in in vivo studies?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.